Elucidating the Solid-State Architecture and Stereochemical Landscape of 2-Carboxy-4-methylcyclohexan-1-yl-amine
Elucidating the Solid-State Architecture and Stereochemical Landscape of 2-Carboxy-4-methylcyclohexan-1-yl-amine
An In-Depth Technical Guide for Drug Development Professionals
Abstract
2-Carboxy-4-methylcyclohexan-1-yl-amine represents a class of substituted cycloalkane amino acids, which are valuable scaffolds in medicinal chemistry due to their conformationally constrained nature. The precise three-dimensional arrangement of the amine, carboxyl, and methyl functional groups dictates the molecule's ability to interact with biological targets. This guide provides a comprehensive framework for determining the crystal structure and stereochemistry of this molecule, integrating theoretical conformational analysis with practical, field-proven methodologies in Nuclear Magnetic Resonance (NMR) spectroscopy and Single-Crystal X-ray Diffraction (SC-XRD). We delve into the causality behind experimental choices, offering robust, self-validating protocols essential for researchers in structural biology and drug development.
Introduction: The Structural Imperative
In the rational design of therapeutic agents, understanding the three-dimensional structure of a molecule is paramount. For semi-rigid structures like substituted cyclohexanes, the stereochemical and conformational arrangement of substituents defines the pharmacophore. 2-Carboxy-4-methylcyclohexan-1-yl-amine possesses three chiral centers (at C1, C2, and C4), giving rise to a complex stereoisomeric landscape. The cyclohexane ring's preference for a low-energy chair conformation further restricts the spatial orientation of its functional groups.[1] An incorrect stereochemical assignment can lead to the pursuit of inactive compounds, wasting significant resources. This document outlines the definitive pathway to establish both the relative and absolute stereochemistry of this molecular entity.
Foundational Stereochemistry and Conformational Analysis
The molecule has chiral centers at positions 1 (bearing the amine), 2 (bearing the carboxyl group), and 4 (bearing the methyl group). This results in 2³ = 8 possible stereoisomers, comprising four pairs of enantiomers. The key to understanding their behavior lies in analyzing the stability of their chair conformations.
The Principle of Conformational Preference
Substituted cyclohexanes predominantly adopt a chair conformation to minimize angular and torsional strain.[1] In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.[2] A rapid "ring flip" interconverts these positions.[3]
However, substituents larger than hydrogen create steric strain when in the axial position due to unfavorable interactions with other axial atoms at the C3 and C5 positions (1,3-diaxial interactions).[4][5] Consequently, the chair conformation that places the largest substituents in the equatorial position is overwhelmingly favored at equilibrium.[4]
Application to 2-Carboxy-4-methylcyclohexan-1-yl-amine
The stability of any given diastereomer will depend on the energetic cost of placing the -NH₂, -COOH, and -CH₃ groups in axial versus equatorial positions. The relative energetic cost (A-value) generally follows the trend: -COOH > -CH₃ > -NH₂. Therefore, the most stable conformer will prioritize placing the carboxyl group, followed by the methyl group, in equatorial positions.
Table 1: Conformational Analysis of a Representative Diastereomer (cis-1,2, trans-1,4 Isomer)
| Substituent Position | Conformer A (Chair 1) | Conformer B (Chair 2) after Ring Flip | Energetic Preference | Rationale |
| C1-Amine | Axial | Equatorial | Conformer B | Avoids 1,3-diaxial strain. |
| C2-Carboxyl | Equatorial | Axial | Conformer A | The carboxyl group is the bulkiest and its equatorial placement is highly favored.[4] |
| C4-Methyl | Axial | Equatorial | Conformer B | Avoids 1,3-diaxial strain.[3] |
| Overall Stability | Dependent on the balance of all interactions. A detailed calculation is required, but minimizing the strain from the largest group (-COOH) is critical. |
This analysis underscores that simply knowing the connectivity is insufficient; a definitive experimental determination is required.
Experimental Determination of Relative Stereochemistry: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the relative configuration and predominant conformation of molecules in solution.[6]
Rationale for NMR Approach
The spatial relationship between protons in a molecule can be elucidated through two key NMR parameters: the scalar coupling constant (³J) and the Nuclear Overhauser Effect (NOE).
-
Coupling Constants (³J): The magnitude of the coupling constant between two vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation.[7] By measuring the ³J values for the protons on the cyclohexane ring, we can infer the dihedral angles and thus distinguish between axial-axial, axial-equatorial, and equatorial-equatorial relationships.
-
Nuclear Overhauser Effect (NOE): NOE is a through-space interaction that is observed between protons that are close in space (< 5 Å), regardless of whether they are bonded.[8] This is exceptionally useful for confirming stereochemical assignments. For instance, a strong NOE between two protons on the same face of the ring (e.g., both axial at C1 and C3) provides definitive proof of their relative orientation.
Experimental Protocol: 2D NMR for Stereochemical Assignment
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., MeOD, D₂O, or CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard high-resolution 1D ¹H NMR spectrum to identify the chemical shifts of all protons.
-
COSY (Correlation Spectroscopy) Acquisition: Perform a 2D COSY experiment to establish proton-proton spin-spin coupling networks, confirming which protons are adjacent to each other on the carbon backbone.
-
NOESY/ROESY (NOE/Rotating-frame OE Spectroscopy) Acquisition:
-
Acquire a 2D NOESY or ROESY spectrum. ROESY is often preferred for molecules of this size as it avoids potential zero-crossing issues that can complicate NOESY interpretation.[8]
-
Causality: The presence of a cross-peak between two protons in a NOESY/ROESY spectrum indicates they are spatially proximate.
-
Analysis:
-
Look for cross-peaks between the proton at C1 (H1) and other protons on the ring. A strong cross-peak between H1 and H3/H5 would indicate an axial orientation for H1.
-
Similarly, analyze the spatial relationships for H2 and H4 to determine the orientation of the carboxyl and methyl groups.
-
-
-
Data Interpretation: Integrate the findings from coupling constants and NOE data to build a self-consistent 3D model of the molecule's preferred conformation in solution.
Visualization of the NMR Workflow
Caption: Workflow for NMR-based stereochemical and conformational analysis.
Definitive Structure Determination: Single-Crystal X-ray Diffraction
While NMR provides the structure in solution, Single-Crystal X-ray Diffraction (SC-XRD) provides the unambiguous solid-state structure, including bond lengths, bond angles, and absolute stereochemistry (if a chiral reference is present or anomalous dispersion is used).[9]
The SC-XRD Principle: From Crystal to Structure
The technique relies on the ability of a well-ordered, single crystal to diffract an X-ray beam into a predictable pattern of reflections.[10] The positions and intensities of these diffracted spots are mathematically related to the positions of electrons within the crystal lattice. By solving the "phase problem," an electron density map can be generated, into which the atomic model of the molecule is fitted.[11]
Experimental Protocol: A Self-Validating Workflow
-
Crystal Growth (The Critical Step):
-
Rationale: Obtaining a single, high-quality crystal suitable for diffraction is often the most challenging step.[12] The goal is to persuade the molecules to slowly arrange themselves into a highly ordered lattice.
-
Methodology: Employ multiple techniques in parallel. A common and effective method is vapor diffusion.
-
Hanging Drop: Dissolve the compound to saturation in a suitable solvent (e.g., methanol/water). Place a 2-5 µL drop of this solution on a siliconized coverslip. Invert the slip over a well containing a precipitant (a solvent in which the compound is less soluble, e.g., isopropanol).
-
Sitting Drop: Similar to the above, but the drop is placed on a pedestal inside the well.
-
-
Optimization: Systematically vary solvent systems, precipitants, temperature, and concentration to find optimal crystallization conditions.
-
-
Crystal Mounting and Data Collection:
-
Mounting: Carefully select a well-formed crystal (0.1-0.3 mm) and mount it on a cryoloop.
-
Cryo-cooling: Flash-cool the crystal in a stream of liquid nitrogen (100 K). This is a critical step to minimize radiation damage from the high-intensity X-ray beam.[11]
-
Data Collection: Mount the crystal on a diffractometer. Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Data Processing: Integrate the raw diffraction images to determine the intensity and position of each reflection.
-
Structure Solution: Use direct methods or Patterson methods (computational algorithms) to solve the phase problem and generate an initial electron density map.
-
Model Building: Fit the known atoms (C, N, O) into the electron density map.
-
Refinement: Iteratively refine the atomic positions, thermal parameters, and occupancies to achieve the best possible fit between the observed diffraction data and the data calculated from the model. The quality of the final structure is assessed using metrics like R-factors (R1, wR2) and the Goodness-of-Fit (GooF).
-
-
Absolute Stereochemistry Determination:
-
Rationale: For chiral molecules, it is essential to determine which enantiomer is present in the crystal. This is achieved by analyzing anomalous dispersion effects (the Friedel pairs).
-
Methodology: The Flack parameter is calculated during refinement. A value close to 0 indicates the correct absolute configuration has been assigned; a value near 1 indicates the inverse.
-
Visualization of the SC-XRD Workflow
Caption: The workflow for single-crystal X-ray diffraction analysis.
Conclusion: A Unified Structural Perspective
The definitive characterization of 2-Carboxy-4-methylcyclohexan-1-yl-amine requires a synergistic approach. NMR spectroscopy provides essential information on the relative stereochemistry and the molecule's dynamic conformational preferences in a solution environment, which is highly relevant to its biological activity. Single-crystal X-ray diffraction complements this by providing a static, high-resolution snapshot of the molecule in the solid state, unambiguously defining bond lengths, angles, and, most critically, the absolute stereochemistry. By following the rigorous, self-validating protocols outlined in this guide, researchers and drug development professionals can establish a complete and trustworthy structural foundation, enabling confident progression of molecules with this valuable scaffold in discovery pipelines.
References
-
Wikipedia. "Nuclear magnetic resonance spectroscopy of stereoisomers." Accessed March 2026. [Link]
-
R-Discovery. "NMR for Stereochemical Elucidation." March 26, 2023. [Link]
-
Ashenhurst, J. "Substituted Cyclohexanes: Axial vs Equatorial." Master Organic Chemistry, June 27, 2014. [Link]
-
Chemistry LibreTexts. "4.4: Substituted Cyclohexanes." December 15, 2021. [Link]
-
Chemistry LibreTexts. "7.1.4: Substituted Cyclohexanes." July 05, 2021. [Link]
-
Michigan State University Department of Chemistry. "Ring Conformations." Accessed March 2026. [Link]
-
OpenOChem Learn. "Conformational Analysis." Accessed March 2026. [Link]
-
University of Wisconsin-Platteville. "Determining Stereochemistry by 1H-NMR Spectroscopy." Accessed March 2026. [Link]
-
Morelhão, S. L., et al. "X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements." Acta Crystallographica Section A: Foundations and Advances, vol. 73, no. Pt 3, 2017, pp. 209-219. [Link]
-
John Innes Centre. "What is Protein X-Ray Crystallography?" March 11, 2020. [Link]
-
Cardiff University. "Exploiting Powder X-ray Diffraction to Complete the Set of Crystal Structures of the 20 'Common' Amino Acids." News, March 13, 2015. [Link]
-
Magritek. "Quantifying the formation of stereoisomers by benchtop NMR spectroscopy." Accessed March 2026. [Link]
-
Jaskolski, M., et al. "Identification of amino acid sequence by X-ray crystallography." Acta Biochimica Polonica, vol. 56, no. 2, 2009, pp. 205-12. [Link]
-
Creative Biostructure. "A Beginner's Guide to Protein Crystallography." March 09, 2025. [Link]
- EPO. "SYNTHESIS OF (S)-2-AMINO-4-METHYL-1-((R)-2-METHYLOXIRANE-2-YL)-PENTAN-1-ONE AND PHARMACEUTICALLY ACCEPTABLE SALTS THEREOF." EP3218388B1, October 28, 2020.
-
Danish, M., et al. "Crystal structure of 4-{[(2,4-dihydroxybenzylidene)amino]methyl}cyclohexanecarboxylic acid." Acta Crystallographica Section E: Crystallographic Communications, vol. 71, no. Pt 12, 2015, pp. o995-o996. [Link]
Sources
- 1. Stereoisomers [www2.chemistry.msu.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Conformational Analysis | OpenOChem Learn [learn.openochem.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 8. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 9. X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. What is Protein X-Ray Crystallography? | John Innes Centre [jic.ac.uk]
- 12. cardiff.ac.uk [cardiff.ac.uk]
